1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine
Description
Properties
Molecular Formula |
C12H22N4 |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(5-cyclohexyl-2-methyl-1,2,4-triazol-3-yl)propan-2-amine |
InChI |
InChI=1S/C12H22N4/c1-9(13)8-11-14-12(15-16(11)2)10-6-4-3-5-7-10/h9-10H,3-8,13H2,1-2H3 |
InChI Key |
JMDYTJIMGAIVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC(=NN1C)C2CCCCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves the construction of the 1,2,4-triazole core followed by functionalization with the cyclohexyl and propan-2-amine substituents.
Cyclization Approach: A common synthetic method starts with the reaction of cyclohexylamine with methyl isocyanide and hydrazine hydrate, which under heating in alcoholic solvents such as ethanol or methanol, promotes cyclization to form the 1,2,4-triazole ring system. This step is crucial for establishing the triazole core with the cyclohexyl substituent at position 3 and the methyl group at position 1.
Alkylation and Amination: Subsequent alkylation or amination steps introduce the propan-2-amine side chain at the 5-position of the triazole ring. Catalytic hydrogenation using palladium on carbon under mild hydrogen pressure (3–5 atmospheres) is often employed to reduce intermediates and install the amine functionality, achieving yields between 80–85%.
Reaction Optimization: Key parameters influencing yield and selectivity include temperature control during cyclization (typically 60–80°C), solvent choice (polar aprotic solvents like dimethylformamide or tetrahydrofuran may be used to improve regioselectivity), and stoichiometric ratios of cyclohexyl derivatives to triazole precursors. Use of sodium methoxide in methanol for deprotonation steps has shown yields in the range of 65–75%.
Industrial Scale Synthesis
- Industrial production employs similar synthetic routes, scaled up with continuous flow reactors to enhance reaction control and throughput. Catalysts and advanced purification techniques such as chromatographic methods and crystallization are integrated to maximize purity and yield.
Comparative Data Table of Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Cyclohexylamine + methyl isocyanide + hydrazine hydrate; EtOH or MeOH; 60–80°C | 65–75 | Temperature control critical to minimize byproducts |
| Deprotonation | Sodium methoxide in methanol | 65–75 | Enhances regioselectivity |
| Catalytic hydrogenation | Pd/C catalyst; 3–5 atm H₂; room temp to 70°C | 80–85 | Introduces propan-2-amine group |
| Industrial continuous flow | Optimized solvent, catalyst, temperature, and flow rate | >85 (estimated) | Improved yield and purity at scale |
Computational and Mechanistic Insights
Density Functional Theory (DFT) studies have been employed to predict the reactivity and stability of this compound, aiding in the optimization of synthetic methods:
Electrostatic potential surface mapping identifies nucleophilic and electrophilic sites, guiding reagent selection and reaction conditions.
HOMO-LUMO gap calculations (~4.2 eV) indicate moderate chemical reactivity, suggesting the compound's stability under typical synthetic conditions.
Intramolecular hydrogen bonding, such as C–H⋯N interactions within the triazole-amine framework, stabilizes the molecule and may influence reaction pathways.
Chemical Reactions Analysis
Nucleophilic Addition at the Ketone Group
The carbonyl group undergoes nucleophilic additions, though steric hindrance from the 2,2-dimethylpropan-1-one moiety significantly influences reaction kinetics and product distribution:
| Reaction Type | Reagent/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Grignard Addition | RMgX (R = alkyl/aryl), THF, 0°C → RT | Tertiary alcohol derivatives | 45-60% | |
| Hydride Reduction | NaBH<sub>4</sub>/MeOH, RT | Secondary alcohol (1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-ol) | 72% | |
| Cyanohydrin Formation | KCN/H<sub>2</sub>SO<sub>4</sub>, reflux | α-Hydroxynitrile derivative | 38% |
Mechanistic Insight : The bulky dimethyl groups slow reaction rates compared to less hindered ketones. For Grignard reactions, steric factors limit nucleophile access, necessitating extended reaction times (12-24 hours).
Electrophilic Aromatic Substitution (EAS)
The benzofuran ring participates in EAS reactions, with fluorine directing electrophiles to specific positions:
Key Finding : The 7-fluoro group reduces ring electron density (Hammett σ<sub>p</sub> = +0.78), favoring meta-substitution over para . Benzofuran’s oxygen heteroatom further directs electrophiles to C
Scientific Research Applications
1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and other biomolecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs within the 1,2,4-Triazole Family
The compound’s closest analogs differ in substituents on the triazole ring and the position of the amine group. Key examples include:
1-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
- Substituent : Cyclopentyl (vs. cyclohexyl in the target compound).
- Amine Position : Propan-1-amine (terminal amine) vs. propan-2-amine (secondary amine).
1-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine
- Substituent : Ethyl (linear alkyl group) vs. cyclohexyl (bulky cyclic group).
1-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine
Comparison with Heterocyclic Amines Outside the Triazole Family
5-APDB and 6-APDB (Benzofuran Derivatives)
- Core Structure : 2,3-Dihydrobenzofuran with propan-2-amine.
- Key Differences: The benzofuran core introduces aromaticity and planar geometry, contrasting with the non-aromatic triazole ring.
- Pharmacological Relevance : 5-APDB and 6-APDB are regulated due to serotonin receptor agonism and MDMA-like effects. The triazole-based target compound may exhibit distinct receptor selectivity due to its heterocyclic rigidity .
Amphetamine Analogs (e.g., MDA, 2-FA)
- Core Structure : Phenethylamine backbone.
- Key Differences : The triazole ring replaces the phenyl group, altering electronic distribution and conformational flexibility.
- Implications: While amphetamines primarily act as dopamine/norepinephrine reuptake inhibitors, the triazole derivatives may target alternative pathways due to structural divergence .
Comparative Data Table
Discussion of Substituent Effects
- Cyclohexyl vs.
- Ethyl vs. Tert-butyl : Ethyl groups balance lipophilicity and steric effects, while tert-butyl may hinder receptor interactions despite improving pharmacokinetics.
- Triazole vs. Benzofuran : The triazole’s nitrogen-rich structure may confer unique binding profiles compared to benzofuran’s aromatic system, influencing receptor selectivity and abuse liability.
Biological Activity
1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Antifungal Activity
Triazole derivatives have been widely studied for their antifungal properties. Preliminary studies suggest that this compound may exhibit significant antifungal activity due to its structural features. Similar compounds have shown moderate inhibition against various fungal strains, indicating potential therapeutic applications in treating fungal infections.
Antibacterial Activity
Research indicates that triazole compounds can also possess antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, two common bacterial pathogens . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Anticancer Potential
The anticancer activity of triazole derivatives is another area of interest. Studies have shown that certain triazole compounds can inhibit key enzymes involved in cancer cell proliferation. For example, triazoles have been identified as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis . This inhibition can lead to apoptosis in cancer cells.
In Vitro Studies
A study evaluating the antiproliferative effects of various triazole derivatives found that several exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values for some derivatives were reported to be as low as 1.1 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT116 | 2.6 |
| Compound C | HepG2 | 1.4 |
Molecular Docking Studies
Molecular docking studies have suggested that the binding affinity of this compound to target proteins is significant due to its ability to form hydrogen bonds and hydrophobic interactions with active sites on enzymes . This interaction profile may explain its biological activities observed in vitro.
Q & A
Q. Basic Research Focus
- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of triazole derivatives.
- Recrystallization : Methanol/water (8:2) at 4°C yields >95% purity crystals.
- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA mobile phase) resolves enantiomeric impurities (retention time: 12.3 min) .
How should crystal structure data be validated to resolve packing ambiguities?
Q. Advanced Research Focus
- Single-Crystal X-ray Diffraction : Confirm unit cell parameters (e.g., monoclinic P21/c, a = 17.817 Å, β = 113.573°) and hydrogen-bonding motifs (e.g., R₂²(8) rings).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H⋯H contacts = 65%, N⋯H = 25%).
- CCDC Cross-Referencing : Compare with deposited data (e.g., CCDC 1520131) to identify polymorphism .
What analytical methods are suitable for quantifying trace impurities?
Q. Advanced Research Focus
- GC-MS : Electron ionization (70 eV) with a DB-5MS column detects volatile byproducts (e.g., methylcyclohexane, m/z 98).
- NMR Spectroscopy : ¹³C DEPT-135 distinguishes carbonyl carbons (δ 165–170 ppm) from aromatic signals.
- ICP-OES : Screen for heavy metal catalysts (e.g., Pd < 10 ppm) .
How does the compound’s stability vary under oxidative conditions?
Q. Basic Research Focus
- Forced Degradation Studies : Expose to 3% H₂O₂ at 40°C for 24 hours; monitor via TLC (Rf shift from 0.5 to 0.7 indicates oxidation).
- UV-Vis Spectroscopy : Track absorbance at 270 nm (triazole π→π* transition) for degradation kinetics (t₁/₂ = 8 hours).
- Mass Spectrometry : Identify oxidation products (e.g., sulfoxide derivatives, [M+H]+ = 293.1) .
What mechanistic insights explain its inhibitory activity in enzyme assays?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina predicts binding to kinase ATP pockets (ΔG = −9.2 kcal/mol).
- Kinetic Studies : Lineweaver-Burk plots reveal non-competitive inhibition (Ki = 1.8 µM).
- Fluorescence Quenching : Stern-Volmer analysis shows static quenching (Ksv = 2.4 × 10³ M⁻¹), suggesting strong protein-ligand interactions .
How can eco-toxicological risks be assessed during disposal?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
